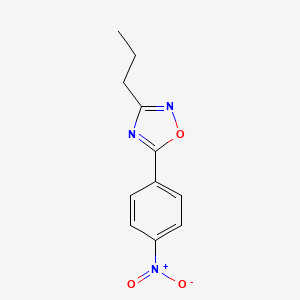
2-adamantyl(4-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl(4-methoxybenzyl)amine, also known as ABA, is a chemical compound that has been studied for its potential use in various scientific research applications. This molecule is a derivative of amphetamine, and it has been found to have unique properties that make it an interesting subject of study. In
Mécanisme D'action
The mechanism of action of 2-adamantyl(4-methoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2-adamantyl(4-methoxybenzyl)amine has been found to increase the release of dopamine and serotonin, which are two key neurotransmitters involved in the regulation of mood, motivation, and reward. 2-adamantyl(4-methoxybenzyl)amine may also act as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters back into the presynaptic neuron.
Biochemical and Physiological Effects:
2-adamantyl(4-methoxybenzyl)amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of various hormones, including cortisol and testosterone. 2-adamantyl(4-methoxybenzyl)amine has also been found to have anti-inflammatory properties and may have the potential to reduce oxidative stress. Additionally, 2-adamantyl(4-methoxybenzyl)amine may have the potential to enhance physical performance and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-adamantyl(4-methoxybenzyl)amine in lab experiments is its unique mechanism of action. 2-adamantyl(4-methoxybenzyl)amine has been found to have a different profile of activity compared to other amphetamine derivatives. This makes it an interesting subject of study for researchers who are looking to explore new avenues for drug development. However, there are also some limitations to using 2-adamantyl(4-methoxybenzyl)amine in lab experiments. One of the main limitations is the lack of information about its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for research on 2-adamantyl(4-methoxybenzyl)amine. One area of research is the exploration of its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new derivatives of 2-adamantyl(4-methoxybenzyl)amine that may have even greater potential for therapeutic use. Additionally, more research is needed to fully understand the mechanism of action of 2-adamantyl(4-methoxybenzyl)amine and its potential long-term effects.
Conclusion:
In conclusion, 2-adamantyl(4-methoxybenzyl)amine is a chemical compound that has been studied for its potential use in various scientific research applications. It has a unique mechanism of action and has been found to have a variety of biochemical and physiological effects. While there are limitations to using 2-adamantyl(4-methoxybenzyl)amine in lab experiments, it remains an interesting subject of study for researchers who are looking to explore new avenues for drug development. With further research, 2-adamantyl(4-methoxybenzyl)amine may have the potential to be used in the treatment of various neurological disorders and other medical conditions.
Méthodes De Synthèse
The synthesis of 2-adamantyl(4-methoxybenzyl)amine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing 2-adamantyl(4-methoxybenzyl)amine is through the reaction of 2-adamantanone with 4-methoxybenzylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product. Other methods for synthesizing 2-adamantyl(4-methoxybenzyl)amine have also been explored, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-adamantyl(4-methoxybenzyl)amine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. 2-adamantyl(4-methoxybenzyl)amine has been found to have a unique mechanism of action that makes it a potential candidate for the treatment of various neurological disorders. It has been shown to have neuroprotective effects, and it may also have the potential to enhance cognitive function.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-12(3-5-17)11-19-18-15-7-13-6-14(9-15)10-16(18)8-13/h2-5,13-16,18-19H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKBBVCLVAICLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]adamantan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)

![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5733215.png)


![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)
![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)
